N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide
Description
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Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-2-5-23(28)25-15-20(17-8-9-21-22(14-17)30-16-29-21)27-12-10-26(11-13-27)19-7-4-3-6-18(19)24/h3-4,6-9,14,20H,2,5,10-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZHBWSFLGYGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on anticancer activity, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a butyramide group. This structural arrangement is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₂O₃ |
| Molecular Weight | 344.35 g/mol |
| CAS Number | 922040-97-9 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values indicating potent activity ( ).
The anticancer effects of this compound may involve several mechanisms:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 ( ).
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound leads to cell cycle arrest at specific phases, contributing to its antiproliferative effects ( ).
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. For example:
- In Vitro Studies : A study demonstrated that compounds with similar structures showed IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines, outperforming the standard drug doxorubicin ( ).
- Animal Models : In vivo experiments indicated that these compounds could suppress tumor growth in mice models, reinforcing their potential as therapeutic agents ( ).
Comparative Analysis
The following table summarizes the IC50 values of this compound and related compounds:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 (HepG2) | HepG2 |
| Doxorubicin | 7.46 (HepG2) | HepG2 |
Q & A
Q. Table: Preliminary SAR Data
| Substituent | 5-HT₁A Kᵢ (nM) | D3 Kᵢ (nM) |
|---|---|---|
| Benzodioxole | 12 ± 1.5 | 8 ± 1.2 |
| 4-Methoxy | 45 ± 3.1 | 22 ± 2.8 |
| 5-Fluoro | 28 ± 2.4 | 15 ± 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
